4-Formylphenyl 2,4-dichlorobenzoate
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Overview
Description
Preparation Methods
The synthesis of 4-Formylphenyl 2,4-dichlorobenzoate typically involves the esterification of 4-formylphenol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often require refluxing the mixture for several hours to ensure complete esterification.
Chemical Reactions Analysis
4-Formylphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
4-Formylphenyl 2,4-dichlorobenzoate is widely used in scientific research, particularly in the following areas:
Proteomics: It is used as a biochemical reagent for labeling and identifying proteins in complex mixtures.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Formylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as proteins and enzymes. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts. This interaction can alter the activity of the target protein, making it useful for studying protein function and interactions .
Comparison with Similar Compounds
Similar compounds to 4-Formylphenyl 2,4-dichlorobenzoate include:
4-Formylphenyl benzoate: Lacks the chlorine substituents, making it less reactive in nucleophilic substitution reactions.
4-Formylphenyl 3,5-dichlorobenzoate: Has chlorine atoms in different positions on the benzene ring, which can affect its reactivity and interaction with molecular targets.
4-Formylphenyl 2,4-difluorobenzoate: Contains fluorine atoms instead of chlorine, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile reagent in various chemical and biochemical applications .
Properties
IUPAC Name |
(4-formylphenyl) 2,4-dichlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-10-3-6-12(13(16)7-10)14(18)19-11-4-1-9(8-17)2-5-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOUIFFMHCESMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501231932 |
Source
|
Record name | Benzoic acid, 2,4-dichloro-, 4-formylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501231932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321725-88-6 |
Source
|
Record name | Benzoic acid, 2,4-dichloro-, 4-formylphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321725-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4-dichloro-, 4-formylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501231932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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